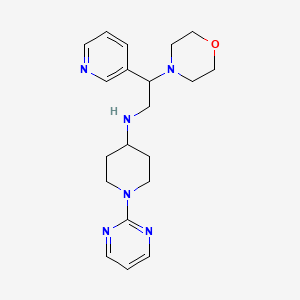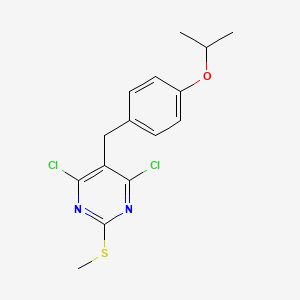![molecular formula C17H21N3O2 B5670042 N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea is a chemical compound with potential interest in various fields of chemistry and materials science. The study and analysis of such compounds involve understanding their synthesis, molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of related pyridine and pyrimidine derivatives often involves multi-step reactions, including condensations, nucleophilic substitutions, and catalytic processes. For example, the synthesis of polymer-bound pyridine derivatives showcases the complexity and the catalytic effects observed in reactions with phenyl isocyanate, highlighting the intricacies of synthesizing pyridine-based molecules (Storck & Mancke, 1985).
Molecular Structure Analysis
Structural analysis is crucial for understanding the behavior and reactivity of compounds. X-ray diffraction (XRD) analysis, as demonstrated in the study of pyrroledione-pyrroledion recyclization products, provides detailed insights into the molecular and crystal structure, essential for predicting the compound's chemical behavior (Silaichev et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can lead to a variety of products, depending on the reactants and conditions. For instance, the formation of glutathione conjugates in vitro from a pyrimidine derivative underlines the potential reactivity and the formation of biologically relevant metabolites (Kalgutkar et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, thermal stability, and hydrophobicity, are critical for their potential application in materials science and pharmaceuticals. Research on polyimides derived from pyridine-containing monomers highlights the importance of these properties, showing high thermal stability and hydrophobicity, which are desirable for many applications (Huang et al., 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds and potential for catalysis, is essential. The study on the modification of a PI3K inhibitor by replacing an acetamide group with an alkylurea moiety illustrates how chemical modifications can impact a compound's biological activity and toxicity, providing insights into the chemical properties relevant to pharmaceutical development (Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)18-17(22)19-14-9-7-13(8-10-14)16-6-4-5-15(20-16)12(3)21/h4-12,21H,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJEKMRTVNVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)C2=NC(=CC=C2)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2,4-dichlorophenoxy)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5669971.png)
![1,3-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5669979.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![2-[(3-bromophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5670035.png)
![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)

![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670077.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)
